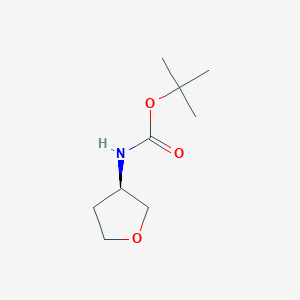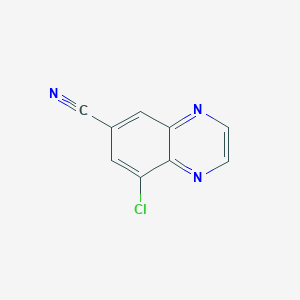
8-Chloroquinoxaline-6-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Chloroquinoxaline-6-carbonitrile is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing bicyclic compounds that have significant importance in medicinal chemistry due to their diverse biological activities. The molecular formula of this compound is C9H4ClN3, and it has a molecular weight of 189.6 g/mol .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloroquinoxaline-6-carbonitrile typically involves the functionalization of quinoxalines. One common method includes the treatment of 2,3-dichloroquinoxaline with TMP (2,2,6,6-tetramethylpiperidyl) bases, followed by regioselective lithiation and quenching with various electrophiles such as iodine, allylic bromide, and acid chloride
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of high-quality reagents and controlled reaction conditions ensures the production of the compound at a commercial scale .
化学反応の分析
Types of Reactions: 8-Chloroquinoxaline-6-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, and phenols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoxaline N-oxides or reduction to form dihydroquinoxalines.
Cyclization Reactions: It can participate in cyclization reactions to form complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide, thiophenol, and phenol under basic conditions.
Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
- Substituted quinoxalines
- Quinoxaline N-oxides
- Dihydroquinoxalines
- Complex heterocyclic compounds
科学的研究の応用
8-Chloroquinoxaline-6-carbonitrile has a wide range of applications in scientific research:
作用機序
The mechanism of action of 8-Chloroquinoxaline-6-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, quinoxaline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . Additionally, the compound may interact with various enzymes and receptors, modulating their activity and exerting therapeutic effects .
類似化合物との比較
Quinoline: A nitrogen-containing heterocycle with significant biological activities.
Quinoxaline N-oxides: Known for their antimicrobial and anticancer properties.
Pyrroloquinoxalines: Exhibiting diverse pharmacological effects.
Uniqueness of 8-Chloroquinoxaline-6-carbonitrile: this compound stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. The presence of the chloro and cyano groups on the quinoxaline ring enhances its potential as a versatile intermediate in organic synthesis and as a lead compound in drug discovery .
特性
分子式 |
C9H4ClN3 |
|---|---|
分子量 |
189.60 g/mol |
IUPAC名 |
8-chloroquinoxaline-6-carbonitrile |
InChI |
InChI=1S/C9H4ClN3/c10-7-3-6(5-11)4-8-9(7)13-2-1-12-8/h1-4H |
InChIキー |
KOCOWCTXIBSEFA-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C2C(=CC(=CC2=N1)C#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


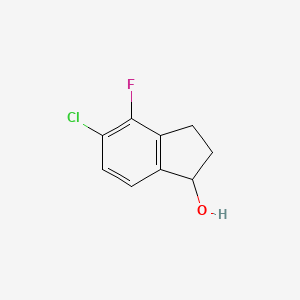
![8-Hydroxy-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B11908240.png)
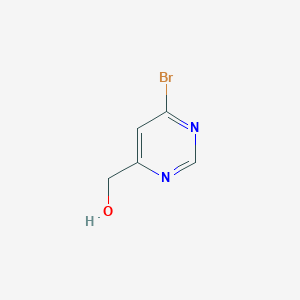
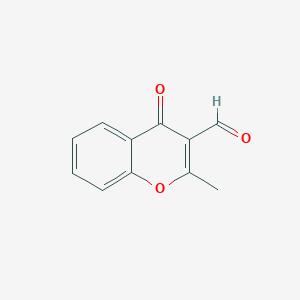
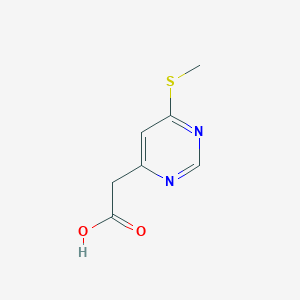


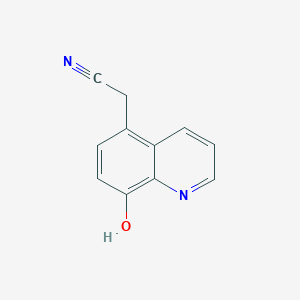
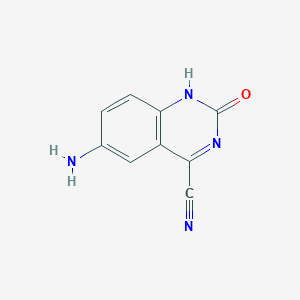
![5-Methyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole](/img/structure/B11908298.png)

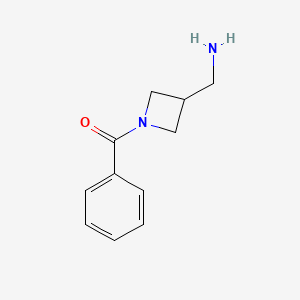
![(8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B11908314.png)
